molecular formula C21H28FN3O7 B1352602 benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone CAS No. 220644-02-0

benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone

Cat. No. B1352602
M. Wt: 453.5 g/mol
InChI Key: SUUHZYLYARUNIA-LWSHRDBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone, also known as Z-VAD-FMK, is a cell-permeable, irreversible caspase inhibitor . It is used in scientific research for its ability to inhibit apoptosis by blocking the processing of CPP32 .


Synthesis Analysis

Interleukin-1 beta converting enzyme (ICE)-like proteases, which are synthesized as inactive precursors, play a key role in the induction of apoptosis . Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor that inhibits apoptosis by preventing the processing of CPP32 to its active form .


Chemical Reactions Analysis

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is known to inhibit apoptosis by blocking the processing of CPP32 . This suggests that it interacts with the CPP32 protein, preventing it from being processed into its active form, which is a crucial step in the induction of apoptosis .


Physical And Chemical Properties Analysis

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone is a non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases . It can be used directly with purified enzymes and does not require an esterase to hydrolyze the O-methyl ester like the cell-permeable form .

Scientific Research Applications

  • Inhibition of Apoptosis in Cellular Processes : Z-VAD.FMK inhibits apoptosis by blocking the processing of CPP32, an ICE-like protease, thus playing a key role in the induction of apoptosis. This suggests the potential for developing novel inhibitors of apoptosis that prevent the processing of proforms of ICE-like proteases (Slee et al., 1996).

  • Role in Neuroprotection and Stroke Research : The compound has been studied for its role in reducing ischemic and excitotoxic neuronal damage. Inhibition of ICE-like protease activity in ischemic mouse brains by Z-VAD.FMK showed a decrease in tissue damage and improvement in behavioral deficits, indicating its therapeutic potential for stroke and neurodegenerative brain damage (Hara et al., 1997).

  • Implications in Cancer Research : Research on murine fibrosarcoma cells transfected with the human Fas receptor showed that Z-VAD.FMK sensitizes cells to Fas-mediated cell death, suggesting dual signaling pathways originating from the Fas receptor. This finding is significant for understanding the molecular mechanisms of cancer cell death (Vercammen et al., 1998).

  • Application in Spinal Cord Injury Studies : Z-VAD.FMK significantly reduced inflammation and tissue injury associated with experimental spinal cord trauma in mice, indicating its potential in treating spinal cord injuries (Genovese et al., 2007).

  • Cardioprotection Research : The compound demonstrated cardioprotective properties when administered before or after the onset of ischemia in rat models, suggesting its utility in heart disease treatment (Huang et al., 2000).

  • Investigation in Immunology : Z-VAD.FMK was found to be immunosuppressive in vitro, inhibiting human T cell proliferation. This highlights its potential role in immune system-related research (Lawrence & Chow, 2012).

properties

IUPAC Name

5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUHZYLYARUNIA-LWSHRDBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420583
Record name AC1NUZLU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone

CAS RN

220644-02-0
Record name AC1NUZLU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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